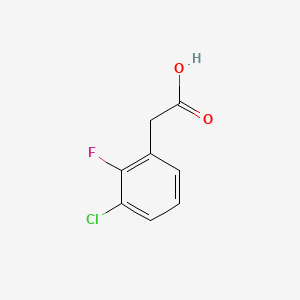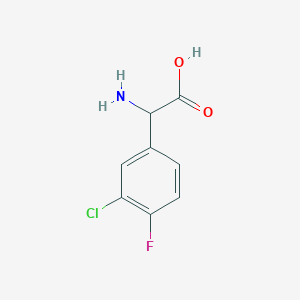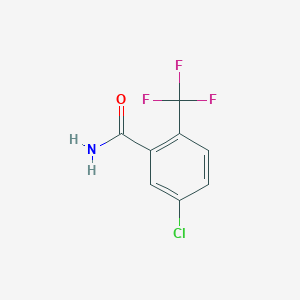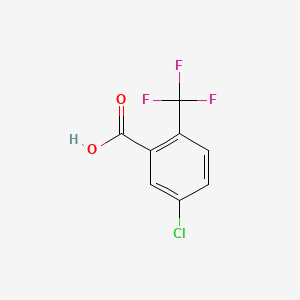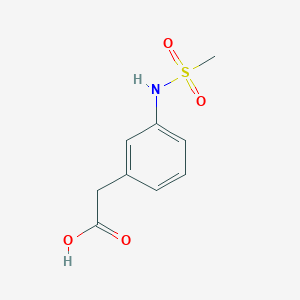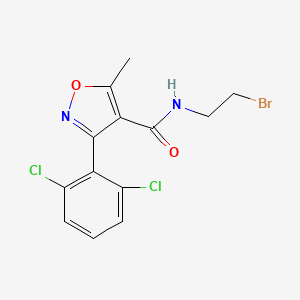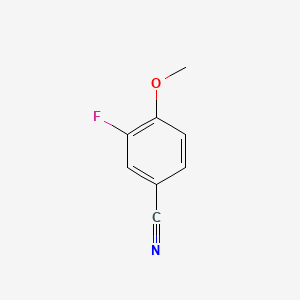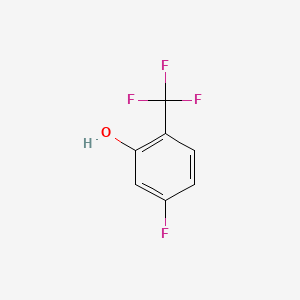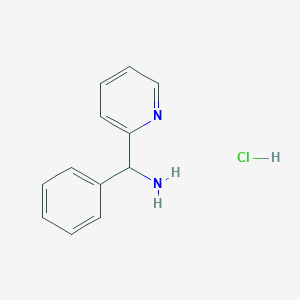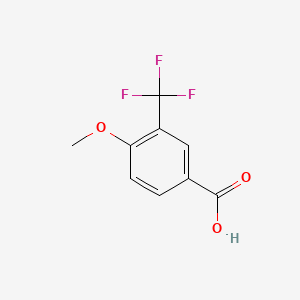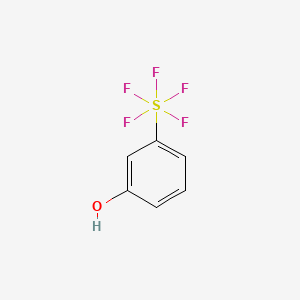
3-(Pentafluorothio)phenol
Übersicht
Beschreibung
3-(Pentafluorothio)phenol, also known as pentafluorothiophenol (PFTP), is an organic compound that has been extensively used in various fields of research due to its unique physical and chemical properties. It has the molecular formula C6H5F5OS .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a pentafluorothio group. It contains a total of 18 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. It has a rotatable bond count of 0. Its exact mass and monoisotopic mass is 219.99812676 g/mol. It has a topological polar surface area of 21.2 Ų .Wissenschaftliche Forschungsanwendungen
Biomedical Applications of Phenolics
Phenolic compounds, including 3-(Pentafluorothio)phenol, have been extensively researched for their unique physiochemical properties and industrial uses. They play a significant role in biomedical applications, particularly in phenolic-enabled nanotechnology (PEN). This technology utilizes the versatile reactivity and relative biocompatibility of phenolics for particle engineering and the synthesis of nanohybrid materials. Such applications include biosensing, bioimaging, and disease treatment, showcasing the potential of phenolics in advancing biomedical research and healthcare solutions (Wu et al., 2021).
Electrochemical Performance in Energy Storage
In the context of energy storage, (Phenoxy)Pentafluorocyclotriphosphazene N3P3(OPh)F5 (PFPN), a compound related to this compound, has shown promise in enhancing the electrochemical performance and thermal stability of LiCoO2 cathodes. This improvement is vital for high-voltage energy storage applications, signifying the role of such compounds in developing more efficient and stable energy storage systems (Ji et al., 2017).
Complexing Ability with Lanthanide Ions
Research has also been conducted on the acid-base properties and complexing power of phenoldimethylenephosphonic acids, which are structurally similar to this compound, with lanthanide ions. This complexing ability has potential applications in the treatment of radioactive liquid waste, indicating the compound's significance in environmental remediation and waste management (Bentouhami et al., 2002).
Modification of Foamable Phenolic Resins
In material science, the modification of phenolic resins using compounds like 3-pentadecyl-phenol, a relative of this compound, has shown improvements in mechanical properties, flame retardancy, and structural integrity of phenolic foams. These advancements are crucial in developing materials with better performance characteristics for industrial and commercial applications (Ge et al., 2018).
Synthesis of Aliphatic Sulfur Pentafluorides
In organic chemistry, the oxidation of SF5-containing phenols, including this compound, has led to the synthesis of various SF5-substituted compounds. Thisprocess illustrates the compound's versatility in creating a range of chemical products, which can be useful in various industrial applications (Vida et al., 2014).
Applications in Polymer Synthesis
The cross-coupling reaction of pentafluorobenzene with phenols, including compounds similar to this compound, has been developed for the synthesis of polyfluorinated aryl ethers. This reaction is crucial for the production of advanced polymers with unique properties, indicating the compound's relevance in materials science and polymer chemistry (Sun et al., 2013).
Solubility Study in Ionic Liquids
Phenolic compounds like this compound have been studied for their solubility in ionic liquids. This research provides valuable insights into the solubility properties of phenolic compounds, which can be instrumental in designing extraction processes for value-added compounds from biomass (Bogel-Łukasik et al., 2010).
High-Performance Liquid Chromatography Applications
In analytical chemistry, the use of a pentafluorophenylpropyl (PFP) stationary phase, related to this compound, has been investigated for analyzing complex polyphenol mixtures. This development is significant for the analytical community, particularly in the field of chromatography (Regos & Treutter, 2010).
Synthesis of Renewable Bisphenols
Research on this compound analogs has been conducted in the context of synthesizing renewable bisphenols. This research is vital for the sustainable production of plasticizers and other industrial chemicals, contributing to the development of eco-friendly materials and processes (Schutyser et al., 2014).
Safety and Hazards
3-(Pentafluorothio)phenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s known that phenolic compounds often interact with proteins, enzymes, and other cellular components, affecting their function and leading to various biological effects .
Mode of Action
It’s known that phenolic compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and covalent bonding . These interactions can alter the structure and function of the target molecules, leading to changes in cellular processes .
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling . They can act as antioxidants, neutralizing harmful free radicals, and can also modulate the activity of various enzymes and signaling molecules .
Pharmacokinetics
It’s known that the bioavailability of phenolic compounds can be influenced by factors such as their chemical structure, the presence of other compounds, and the characteristics of the gastrointestinal tract . They are often metabolized in the liver and intestines, and can be excreted in the urine and feces .
Result of Action
Phenolic compounds are known to exert various biological effects, including antioxidant, anti-inflammatory, and anticancer activities . They can protect cells from oxidative damage, modulate immune responses, and inhibit the growth of cancer cells .
Action Environment
The action, efficacy, and stability of 3-(Pentafluorothio)phenol can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other compounds, and the characteristics of the target cells or organisms
Biochemische Analyse
Biochemical Properties
3-(Pentafluorothio)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pentafluorothio group enhances its reactivity, allowing it to form strong interactions with thiol groups in proteins and enzymes. This interaction can lead to the modification of enzyme activity, either by inhibition or activation, depending on the specific enzyme involved. For instance, this compound has been shown to inhibit certain thiol-containing enzymes, thereby affecting metabolic pathways that rely on these enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in downstream signaling pathways . Additionally, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to thiol groups in proteins and enzymes, leading to the formation of covalent adducts. This binding can result in the inhibition or activation of enzyme activity, depending on the specific target . Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light and oxygen . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in cell signaling and gene expression . These findings highlight the importance of considering temporal factors when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects underscore the need for careful consideration of dosage when using the compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting or activating key enzymes involved in metabolic processes . For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism . Additionally, the compound can influence the levels of various metabolites, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s cellular effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize to specific subcellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can significantly impact its activity and function within the cell.
Eigenschaften
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOACEHJTNSNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381317 | |
| Record name | 3-(Pentafluorothio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672-31-1 | |
| Record name | 3-(Pentafluorothio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pentafluorothio)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


